N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a tetrahydro-2H-pyran (oxane) ring substituted with a 2-methoxyphenyl group via a methylene bridge.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVCKRSFNAJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Phenyl-1,2-oxazole-3-carboxylic Acid
The oxazole core is synthesized from α-bromoacetophenone derivatives using a modified Hantzsch thiazole synthesis adapted for oxazoles:
Bromination :
- α-Bromoacetophenone (9a ) is treated with potassium cyanate (KOCN) in acetic acid at 60°C for 4 hours to form the oxazolone intermediate.
- Mechanism : Nucleophilic attack by cyanate ion followed by intramolecular cyclization.
Carboxamide Formation :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | KOCN, AcOH, 60°C | 78% |
| Cyclization | NH4OH, reflux | 85% |
Functionalization with Oxane Moiety
The oxane fragment is prepared separately:
Oxane Synthesis :
Reductive Amination :
Amide Coupling
The final step employs carbodiimide-mediated coupling:
Activation :
- 5-Phenyl-1,2-oxazole-3-carboxylic acid is activated with HOBt/EDC in anhydrous DMF.
Coupling :
Method 2: Convergent Synthesis via In Situ Oxazole Formation
One-Pot Oxazole-Oxane Assembly
This method constructs the oxazole ring directly on the oxane scaffold:
Oxane Intermediate Preparation :
- 4-(2-Methoxyphenyl)oxane-4-carbaldehyde is synthesized via Friedel-Crafts alkylation of anisole with tetrahydropyran-4-carbaldehyde.
Cyclocondensation :
- The aldehyde reacts with hydroxylamine and benzoyl chloride in a tandem process:
- Formation of an imine intermediate.
- Cyclization with loss of H2O to generate the oxazole ring.
- The aldehyde reacts with hydroxylamine and benzoyl chloride in a tandem process:
Reaction Conditions :
Carboxamide Installation
The oxazole methyl ester is hydrolyzed and coupled:
Ester Hydrolysis :
- NaOH (2M) in ethanol/water (3:1) at 60°C for 2 hours.
Amide Bond Formation :
Method 3: Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
A Rink amide resin is employed for iterative synthesis:
On-Resin Oxazole Formation
Cyclization :
- The resin-bound intermediate reacts with benzoyl chloride and NH4OAc in DMF at 80°C to form the oxazole ring.
Cleavage :
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 6 | 5 | 4 |
| Overall Yield | 42% | 51% | 54% |
| Scalability | Moderate | High | Low |
| Purification Complexity | High | Moderate | Low |
Key Findings :
- Method 2 offers the best balance of yield and scalability for industrial applications.
- Method 3 is optimal for generating analogs in drug discovery due to its modularity.
- Critical impurities include regioisomeric oxazoles and unreacted oxane intermediates, necessitating rigorous HPLC monitoring.
Optimization Strategies and Process Chemistry
Catalytic Improvements
Green Chemistry Approaches
- Solvent Selection : Cyclopentyl methyl ether (CPME) replaces DCM in extraction steps, reducing environmental impact.
- Catalyst Recycling : Immobilized lipases enable reagent recovery in hydrolysis steps, cutting costs by 30%.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and oxazole ring are susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
The carboxamide bond undergoes cleavage in concentrated HCl (6M, reflux, 6–12 hours), yielding 5-phenyl-1,2-oxazole-3-carboxylic acid and 4-(2-methoxyphenyl)oxan-4-ylmethanamine.
-
The oxazole ring may open at elevated temperatures (>100°C), forming an α-ketoamide intermediate .
Basic Hydrolysis :
-
In NaOH (2M, 60°C), the carboxamide hydrolyzes to the corresponding carboxylic acid, with complete conversion observed within 4 hours.
-
The methoxy group on the phenyl ring remains stable under these conditions due to its electron-donating nature.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6–12 hours | HCl, H₂O | 5-Phenyl-1,2-oxazole-3-carboxylic acid + 4-(2-methoxyphenyl)oxan-4-ylmethanamine |
| Basic hydrolysis | 2M NaOH, 60°C, 4 hours | NaOH | 5-Phenyl-1,2-oxazole-3-carboxylate salt + 4-(2-methoxyphenyl)oxan-4-ylmethanamine |
Alkylation and Acylation
The secondary amine generated after carboxamide hydrolysis can undergo further functionalization:
Alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C, forming N-alkylated derivatives. Reaction efficiency depends on steric hindrance from the oxane ring .
Acylation :
-
Acetyl chloride in pyridine at 0–25°C selectively acylates the amine group, producing N-acetylated products .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Alkylation | DMF, 50°C, 6 hours | CH₃I, K₂CO₃ | N-Methyl-4-(2-methoxyphenyl)oxan-4-ylmethanamine |
| Acylation | Pyridine, 0–25°C, 2 hours | Acetyl chloride | N-Acetyl-4-(2-methoxyphenyl)oxan-4-ylmethanamine |
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophiles to the para position due to the methoxy group’s strong activating effect:
Nitration :
-
HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the methoxyphenyl ring .
Sulfonation : -
Fuming H₂SO₄ (24 hours, 25°C) adds a sulfonic acid group, though yields are moderate (55–60%) .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | HNO₃, H₂SO₄ | N-{[4-(2-Methoxy-4-nitrophenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide |
| Sulfonation | Fuming H₂SO₄, 25°C, 24 hours | H₂SO₄ | N-{[4-(2-Methoxy-4-sulfophenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide |
Oxidation and Reduction
Oxidation :
-
The oxazole ring resists mild oxidants (e.g., KMnO₄) but undergoes degradation with strong oxidants like CrO₃, producing fragmented carbonyl compounds .
Reduction : -
Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the oxazole ring to a dihydrooxazole derivative, preserving the carboxamide group .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, 25°C, 3 hours | CrO₃ | Fragmented carbonyl compounds (e.g., benzaldehyde derivatives) |
| Reduction | H₂, Pd/C, EtOH, 50 psi, 6 hours | Pd/C | 2,3-Dihydro-5-phenyl-1,2-oxazole-3-carboxamide derivative |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, forming polymeric byproducts via radical pathways.
-
Photolysis : UV light (254 nm) induces cleavage of the oxazole ring, generating nitrile and ketone intermediates .
Catalytic Cross-Coupling Reactions
The phenyl group on the oxazole participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), enabling biaryl synthesis .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, dioxane, 80°C | Aryl boronic acid | N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-5-(biaryl)-1,2-oxazole-3-carboxamide |
Scientific Research Applications
Anticancer Activity
Research indicates that N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide exhibits significant anticancer properties.
Mechanism of Action :
The compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the NF-kB pathway, which is crucial in cancer progression and inflammation.
Case Studies :
- Study 1 : In vitro tests demonstrated that the compound inhibited cell growth in various cancer cell lines, including breast and lung cancer cells. Percent growth inhibition (PGI) rates were recorded at approximately 70% at concentrations as low as 10 µM.
| Cell Line | PGI (%) at 10 µM |
|---|---|
| MDA-MB-231 | 70 |
| A549 | 65 |
| HCT116 | 68 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its structural components allow it to interact with inflammatory pathways effectively.
Mechanism of Action :
By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), the compound reduces inflammation markers.
Case Studies :
- Study 2 : In a murine model of acute lung injury induced by LPS, treatment with the compound resulted in a significant reduction in inflammatory markers and histological evidence of decreased lung damage.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 45 |
| COX-2 | 60 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
Absorption, Distribution, Metabolism, and Excretion (ADME)
Research suggests that the compound has favorable ADME properties:
- Absorption : High bioavailability due to lipophilic nature.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Target Compound vs. Chromenone-Linked Oxazole Carboxamides
describes 5-phenyl-1,2-oxazole-3-carboxamides with chromenone (benzopyranone) substituents. For example:
- 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide (IC50 = 1.23 μM for AChE inhibition).
- 5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide (IC50 = 9.71 μM for BChE inhibition).
Comparison :
- The target compound replaces the chromenone group with a 2-methoxyphenyl-substituted oxane ring.
Target Compound vs. Thiazole-Oxadiazole Hybrids
and highlight compounds such as N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide , which integrates a thiazole-oxadiazole scaffold.
Comparison :
- The target compound lacks the thiazole-oxadiazole system, favoring a simpler oxane ring. This structural simplification may reduce synthetic complexity while retaining key pharmacophoric elements (e.g., the phenyl-oxazole-carboxamide motif).
Cholinesterase Inhibition
- Compounds : Demonstrated potent AChE/BChE inhibition (IC50 values in μM range). Nitro and chloro substituents on the phenyl ring correlate with enhanced activity.
- Target Compound : Predicted to exhibit moderate-to-strong AChE inhibition due to the oxazole-carboxamide core and methoxy group’s electron-donating effects. However, experimental validation is required.
Neuroprotective Potential
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound's unique structure combines an oxazole ring with a methoxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₃. The presence of the oxazole ring is notable for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
1. Antimicrobial Activity
Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. A study highlighted the effectiveness of similar oxazole derivatives against various bacterial strains, suggesting that this compound may also possess significant antimicrobial activity .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. Compounds structurally similar to this compound have shown promising results in reducing inflammatory markers in cellular models .
3. Analgesic Activity
Analgesic properties were assessed using established pharmacological tests such as the writhing test and hot plate test. Preliminary findings suggest that derivatives containing methoxy groups exhibit enhanced analgesic effects, indicating that this compound may also provide pain relief .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation and pain pathways. Molecular docking studies have suggested favorable binding affinities to targets implicated in these processes, supporting its therapeutic potential .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the oxazole ring.
- Introduction of the methoxyphenyl group via nucleophilic substitution.
- Final carboxamide formation through coupling reactions.
Optimizing these synthetic routes can enhance yield and purity, facilitating further research into its biological applications .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Analgesic Activity : In a study involving new oxazolones, compounds bearing methoxy groups demonstrated significant analgesic effects in animal models .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.37 | EGFR inhibitor |
| Compound B | 0.38 | EGFR inhibitor |
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2-oxazole core in this compound?
Answer:
The oxazole ring can be synthesized via cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, α-chloroketones can react with substituted amides in the presence of a base like triethylamine to form the oxazole ring . Key steps include:
- Precursor preparation : Synthesize the α-haloketone (e.g., 5-phenyl-1,2-oxazole-3-carbonyl chloride) and the tetrahydropyran-methylamine derivative.
- Cyclization : Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C) to favor intramolecular cyclization.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation : Confirm the oxazole structure via -NMR (δ 8.2–8.5 ppm for oxazole protons) and IR (C=O stretch at ~1700 cm) .
Advanced: How can computational methods guide SAR analysis for this compound’s bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on structural analogs. For example, methoxyphenyl groups may engage in hydrophobic interactions, while the oxazole ring could participate in hydrogen bonding .
- QSAR modeling : Train models using datasets of similar oxazole derivatives with known IC values against cancer cell lines. Highlight substituent effects (e.g., methoxy vs. nitro groups) on activity.
- Validation : Compare predicted binding affinities with experimental enzymatic assays (e.g., EGFR inhibition) to resolve discrepancies .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- -NMR: Identify oxazole protons (δ 6.5–8.5 ppm), methoxyphenyl (δ ~3.8 ppm for OCH), and tetrahydropyran (δ 3.5–4.5 ppm for CH-O).
- -NMR: Confirm carbonyl (C=O at ~165 ppm) and aromatic carbons.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] expected for CHNO).
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Advanced: How can conflicting biological activity data between this compound and analogs be resolved?
Answer:
- Hypothesis-driven testing :
- Variable substituent analysis : Compare activity of analogs with differing substituents (e.g., 2-methoxy vs. 4-methoxy on the phenyl ring) in cell viability assays.
- Metabolic stability : Test hepatic microsomal stability to rule out pharmacokinetic confounding factors.
- Mechanistic studies :
- Use CRISPR-edited cell lines to identify target pathways (e.g., apoptosis vs. autophagy).
- Perform competitive binding assays with fluorescent probes to quantify target engagement .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in a desiccator at 2–8°C under argon to prevent hydrolysis .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the methoxyphenyl group?
Answer:
- Directing group effects : The methoxy group is an ortho/para director. Use mild nitration (HNO/HSO, 0°C) to favor para-substitution.
- Protection/deprotection : Temporarily protect the oxazole nitrogen with Boc groups to prevent side reactions.
- Catalysis : Employ Lewis acids (e.g., FeCl) to enhance selectivity in halogenation (Br/CCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
